molecular formula C8H7NS B173327 1-(Thiophen-2-yl)cyclopropanecarbonitrile CAS No. 162959-93-5

1-(Thiophen-2-yl)cyclopropanecarbonitrile

Cat. No. B173327
M. Wt: 149.21 g/mol
InChI Key: MYGAGSPFIYMVTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Thiophen-2-yl)cyclopropanecarbonitrile and its derivatives often involves reactions with water and lithium hydroxide at 100℃ . Another method involves using sodium hydroxide in ethanol . A 5° C. solution of 1-thiophen-2-ylcyclopropanecarbonitrile in ethanol was treated with 6 N sodium hydroxide and stirred at 0° C. for 5 minutes. The reaction mixture was then heated at reflux for 4 hours, the mixture was cooled and the ethanol was removed in vacuo .

Scientific Research Applications

Electrochemical and Spectroelectrochemical Properties

1-(Thiophen-2-yl)cyclopropanecarbonitrile derivatives have been synthesized and utilized in the study of electrochromic properties. For instance, the electrochemical, spectroelectrochemical, and morphological properties of homopolymers and copolymers synthesized using these derivatives have been investigated. These studies have shown that such polymers can exhibit distinct electrochromic properties, indicating their potential applications in electronic display technologies (Abaci, Ustalar, Yılmaz, & Guney, 2016).

Polymer Synthesis and Conductivity

This compound has been used in the synthesis of new polymers, such as the polymer of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, which was synthesized through oxidative polycondensation. The electrical conductivities of these synthesized polymers have been measured, demonstrating their potential utility in conductive materials research (Kaya & Aydın, 2012).

Phase Equilibria Studies

Research has also explored the phase equilibria of systems involving cyclopropanecarbonitrile. These studies contribute valuable data for understanding the thermodynamic properties of such systems, which is crucial for designing processes in chemical engineering (Giles & Wilson, 2006).

Crystal Structure and Biological Evaluation

1-(Thiophen-2-yl)cyclopropanecarbonitrile derivatives have been characterized for their crystal structures and evaluated for potential biological activities. For example, studies have been conducted on heterocyclic amide derivatives synthesized using these compounds, assessing their antioxidant and antimicrobial properties (Cakmak et al., 2022).

Optical and Chiroptical Properties

The compound has been instrumental in the study of chiroptical properties of certain polymers. Investigations into how solvents affect the chiroptical properties of optically active polymers utilizing thiophene derivatives have yielded insights valuable for materials science and nanotechnology (Goto, Yashima, & Okamoto, 2000).

properties

IUPAC Name

1-thiophen-2-ylcyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-6-8(3-4-8)7-2-1-5-10-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGAGSPFIYMVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-yl)cyclopropanecarbonitrile

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (19.1 g) in DMSO (200 mL) was added dropwise a solution of thiophen-2-ylacetonitrile (25 g) in DMSO (20 mL) at 0° C. under a nitrogen atmosphere, and the mixture was stirred for 0.5 hr. To the obtained reaction mixture was added dropwise a solution of 1-bromo-2-chloroethane (25 mL) in DMSO (20 mL) at 0° C. under a nitrogen atmosphere, and the mixture was stirred at room temperature for 3 days. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound as a pale-brown oil (29.2 g).
Quantity
19.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Thiophen-2-yl)cyclopropanecarbonitrile
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1-(Thiophen-2-yl)cyclopropanecarbonitrile
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1-(Thiophen-2-yl)cyclopropanecarbonitrile
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1-(Thiophen-2-yl)cyclopropanecarbonitrile
Reactant of Route 5
1-(Thiophen-2-yl)cyclopropanecarbonitrile
Reactant of Route 6
1-(Thiophen-2-yl)cyclopropanecarbonitrile

Citations

For This Compound
1
Citations
JJ Clemens, JL Asgian, BB Busch, T Coon… - The Journal of …, 2013 - ACS Publications
Efforts to substitute the cyclopropane ring in a series of aryl cyclopropylnitriles led to the discovery of an operationally simple one-pot method for Knoevenagel condensation and …
Number of citations: 22 pubs.acs.org

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